molecular formula C20H18N4O4S2 B2746778 N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide CAS No. 573932-22-6

N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide

Cat. No. B2746778
CAS RN: 573932-22-6
M. Wt: 442.51
InChI Key: DFCLKBIWWNGXFG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C31H29N5O6S . The InChI code is 1S/C31H29N5O6S/c1-19-9-10-20 (15-28 (19)42-4)31 (37)33-21-11-13-25 (14-12-21)43 (38,39)36-30-29 (34-26-7-5-6-8-27 (26)35-30)32-22-16-23 (40-2)18-24 (17-22)41-3/h5-18H,1-4H3, (H,32,34) (H,33,37) (H,35,36) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Antimicrobial Applications

Quinoxaline derivatives have been investigated for their antimicrobial properties. A study described the green synthesis of novel quinoxaline sulfonamides, highlighting their effective antibacterial activity against Staphylococcus spp. and Escherichia coli bacteria. This synthesis process utilized ethanol under catalyst-free conditions and emphasized the potential of quinoxaline sulfonamides as antimicrobial agents (Alavi et al., 2017). Additionally, another study synthesized (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones and demonstrated remarkable antibacterial and antifungal activities, indicating the broad-spectrum antimicrobial potential of these compounds (Patel et al., 2010).

Anticancer Applications

Quinoxaline sulfonamides have shown promising anticancer activities. A notable study synthesized novel thiophene derivatives with sulfonamide, among other moieties, and evaluated them against the human breast cancer cell line MCF7. Several compounds exhibited higher cytotoxic activities compared to doxorubicin, a known anticancer drug, highlighting the potential of these derivatives as anticancer agents (Ghorab et al., 2014). Another investigation explored the pro-apoptotic effects of new sulfonamide derivatives by activating p38/ERK phosphorylation in cancer cells, further supporting the anticancer capabilities of quinoxaline sulfonamides (Cumaoğlu et al., 2015).

Synthetic Methodologies

Research has also focused on the synthesis of quinoxaline derivatives. One study reported the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, demonstrating the versatility of quinoxaline compounds in chemical synthesis (Aleksandrov et al., 2020). Additionally, the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides showcased the potential for creating biologically active compounds through innovative synthetic routes (Avdeenko et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

N-[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-27-14-10-13(11-15(12-14)28-2)21-19-20(23-17-7-4-3-6-16(17)22-19)24-30(25,26)18-8-5-9-29-18/h3-12H,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCLKBIWWNGXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide

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